molecular formula C19H17FN4O B6622767 (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone

Cat. No. B6622767
M. Wt: 336.4 g/mol
InChI Key: WMQJKOGCJBWKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone is a synthetic compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and drug discovery. This compound is a derivative of quinoxaline and imidazole, two important heterocyclic compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors that are involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone is its potential as a drug candidate for the treatment of various diseases. This compound has also been shown to have antimicrobial and antifungal activities, which could be useful in the development of new antibiotics. However, one of the limitations of this compound is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone. One direction is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide insights into its potential as a drug candidate. Further studies are also needed to elucidate the mechanism of action of this compound and its potential targets in various diseases. Finally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone involves the condensation of 6-fluoro-4-methylquinoxaline-2-carbaldehyde with 3-phenylimidazole-4-carboxaldehyde in the presence of a suitable base and a solvent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained by the reaction of the amine with an appropriate acid chloride in the presence of a base.

Scientific Research Applications

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has also been studied for its antimicrobial and antifungal activities.

properties

IUPAC Name

(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(3-phenylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-22-9-10-23(16-8-7-14(20)11-17(16)22)19(25)18-12-21-13-24(18)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJKOGCJBWKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CN=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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